molecular formula C22H15ClN4O6S B6579355 ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-54-4

ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B6579355
CAS No.: 851950-54-4
M. Wt: 498.9 g/mol
InChI Key: MIDQDYWLXABLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 3-nitrobenzamido moiety, while the 1-position contains an ethyl carboxylate ester. The 4-chlorophenyl and nitrobenzamido groups are critical for modulating electronic properties and biological interactions, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-4-3-5-15(10-12)27(31)32)17(16)21(29)26(25-18)14-8-6-13(23)7-9-14/h3-11H,2H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQDYWLXABLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110684
Record name Ethyl 3-(4-chlorophenyl)-3,4-dihydro-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851950-54-4
Record name Ethyl 3-(4-chlorophenyl)-3,4-dihydro-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851950-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-chlorophenyl)-3,4-dihydro-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class, characterized by its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core with various substituents that influence its biological activity. The molecular formula is C18H15ClN4O5SC_{18}H_{15}ClN_4O_5S, with a molecular weight of approximately 426.85 g/mol. The presence of the chlorophenyl and nitrobenzamido groups enhances its interaction with biological targets.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity through allosteric mechanisms.
  • Signal Transduction Pathways : The compound can affect downstream signaling pathways, influencing cellular responses.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has shown promising anticancer activity in vitro. In studies involving various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant cytotoxic effects.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant bacteria .
  • Anticancer Activity Assessment : In a study published in Cancer Letters, researchers investigated the anticancer properties of this compound. The compound induced apoptosis in cancer cells through the activation of caspase pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibit promising anticancer properties. For instance, studies have shown that thienopyridazine derivatives can inhibit specific kinases involved in cancer progression, such as AKT2, which is crucial in glioma malignancy . The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a valuable candidate for further investigation.

Antimicrobial Properties:
The presence of the nitro group in the compound may enhance its antimicrobial activity. Research into related compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could also exhibit similar properties .

Biological Research

Mechanism of Action:
The mechanism of action involves interactions with biological targets such as enzymes and receptors. The nitrobenzamido group allows for hydrogen bonding with biomolecules, while the chlorophenyl group can engage in hydrophobic interactions. This dual interaction can lead to modulation of enzyme activity or receptor signaling pathways .

Potential Therapeutic Applications:
Due to its structural characteristics, this compound is being explored for therapeutic applications beyond oncology, including anti-inflammatory and analgesic activities. The ongoing research aims to identify specific biological pathways affected by the compound, which could lead to new treatments for chronic diseases .

Chemical Synthesis and Development

Synthetic Route:
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Optimization of reaction conditions is crucial for maximizing yield and purity .

Industrial Applications:
In addition to laboratory research, there is potential for industrial applications where this compound could serve as a precursor for synthesizing more complex molecules used in pharmaceuticals or agrochemicals .

Case Studies

Study Focus Findings
Study on Thienopyridazine DerivativesAnticancer ActivityIdentified inhibition of AKT2 kinase leading to reduced glioma cell proliferation .
Investigation of Antimicrobial PropertiesEfficacy Against BacteriaDemonstrated activity against multiple bacterial strains; potential development as an antimicrobial agent .
Mechanistic StudyInteraction with Biological TargetsExplored hydrogen bonding capabilities influencing enzyme activity modulation .

Comparison with Similar Compounds

Target Compound:

  • 5-Substituent : 3-Nitrobenzamido
  • This may improve anticancer activity but reduce solubility due to increased hydrophobicity .

Analog 1 (CAS 851950-78-2, ):

  • 5-Substituent : 2-(4-Chlorophenyl)acetamido
  • Key Features: The acetamido linker with a 4-chlorophenyl group introduces moderate lipophilicity and steric bulk.

Analog 2 (CAS 887224-70-6, ):

  • 5-Substituent : Furan-2-carboxamido
  • Key Features : The furan ring introduces an oxygen heteroatom, enhancing solubility through polar interactions. However, the lack of strong electron-withdrawing groups may limit target affinity compared to the nitro-substituted compound .

Substituent Variations at the 3-Position

Target Compound:

  • 3-Substituent : 4-Chlorophenyl
  • Key Features : The chlorine atom provides moderate electron-withdrawing effects and lipophilicity, favoring membrane penetration and hydrophobic binding pockets .

Analog 2 (CAS 887224-70-6, ):

  • 3-Substituent : 3-Fluorophenyl
  • Key Features : Fluorine’s smaller size and strong electronegativity may allow tighter binding in sterically constrained environments. However, reduced lipophilicity compared to chlorine could alter pharmacokinetics .

Structural and Functional Comparison Table

Compound 3-Substituent 5-Substituent Molecular Weight Key Properties
Target Compound 4-Chlorophenyl 3-Nitrobenzamido 502.37 (calc) High electrophilicity, moderate solubility
Analog 1 (CAS 851950-78-2) 4-Chlorophenyl 2-(4-Chlorophenyl)acetamido 502.37 Increased lipophilicity, metabolic stability
Analog 2 (CAS 887224-70-6) 3-Fluorophenyl Furan-2-carboxamido 427.40 Improved solubility, reduced reactivity

Preparation Methods

Core Thieno[3,4-d]Pyridazine Formation

The thieno[3,4-d]pyridazine scaffold is typically constructed via cyclization reactions. A common precursor, ethyl 5-amino-3,4-dihydro-4-oxo-3-(4-chlorophenyl)thieno[3,4-d]pyridazine-1-carboxylate , reacts with 3-nitrobenzoyl chloride in a nucleophilic acyl substitution step. This intermediate is synthesized through the condensation of thiophene derivatives with hydrazine hydrate, followed by oxidation to introduce the keto group.

Key reaction conditions for cyclization :

  • Solvent : Dimethylformamide (DMF) or ethanol

  • Catalyst : Triethylamine (TEA) or pyridine

  • Temperature : 80–100°C for 4–6 hours

  • Yield : 60–75%

Acylation of the Amino Group

ParameterDetails
Molar Ratio 1:1.2 (amine:acyl chloride)
Base Triethylamine (3 equiv)
Reaction Time 12–16 hours
Workup Precipitation in ice-water, filtration

This step achieves >90% conversion, with purity confirmed by HPLC.

Alternative Routes Using π-Deficient Reagents

The thieno[3,4-d]pyridazine core can also react with π-deficient systems like tetracyanoethylene (TCNE) to form fused-ring derivatives. While this method is less common for the target compound, it highlights the reactivity of the core structure:

Thieno[3,4-d]pyridazine+TCNECH3CN, 60°CFused adducts\text{Thieno[3,4-d]pyridazine} + \text{TCNE} \xrightarrow{\text{CH}_3\text{CN, 60°C}} \text{Fused adducts}

This approach requires rigorous moisture control and yields ~50% product.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. Ethanol : DMF increases reaction rates due to its high polarity but may lead to side reactions with nitro groups. Ethanol offers milder conditions, favoring selectivity.

  • Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 150°C for 5 minutes) improves yields by 15–20%.

Catalytic Systems

  • Lewis Acids : Zinc chloride (ZnCl₂) enhances cyclization efficiency by coordinating to the carbonyl oxygen, facilitating ring closure.

  • Microwave-Irradiated Reactions : Achieve 68% yield in 5 minutes using TEA and DMA as solvents.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Key signals include:

    • δ 1.35 ppm (triplet, CH₂CH₃)

    • δ 8.20 ppm (doublet, nitrobenzamido aromatic protons)

  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Mass Spectrometry

  • Molecular Ion Peak : m/z 499.3 [M+H]⁺.

Troubleshooting Common Issues

IssueCauseSolution
Low Yield Incomplete acylation or cyclizationUse excess acyl chloride
Side Products Solvent polarity or moistureAnhydrous conditions
Poor Solubility Nitro group aggregationSonication in DMF

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Utilize multi-step condensation reactions, as demonstrated in thieno-pyridazine derivatives (e.g., coupling 3-nitrobenzamide with a chlorophenyl-substituted thieno[3,4-d]pyridazine precursor) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. Catalytic additives (e.g., DMAP) can enhance acylation efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration and confirm substituent positions, as shown in related pyridazine derivatives (e.g., disorder analysis with R factor <0.06) .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify proton environments (e.g., nitrobenzamido NH at δ 10–12 ppm) and IR for carbonyl stretches (1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ expected within ±0.001 Da) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites (e.g., nitro group’s electron-withdrawing effects) .
  • Molecular Docking : Screen against kinase or protease targets (e.g., using AutoDock Vina) to prioritize in vitro assays. Focus on hydrogen bonding with the carboxamide and π-π stacking from the chlorophenyl group .

Q. How should discrepancies between experimental spectral data and computational predictions be resolved?

  • Methodology :

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with GIAO-calculated values (e.g., Gaussian 16) to identify misassignments.
  • Dynamic Effects : Use NOESY/ROESY to probe conformational flexibility impacting NMR correlations .
  • Alternative Techniques : Validate tautomeric forms via 15N^{15}N-NMR or X-ray powder diffraction if single crystals are unavailable .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

  • Methodology :

  • Stress Testing : Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS (C18 column, acetonitrile/water mobile phase) .
  • Kinetic Analysis : Determine half-life in buffer solutions (pH 1–9) to identify pH-sensitive functional groups (e.g., ester hydrolysis) .

Q. How can regioselectivity challenges during functionalization of the thieno-pyridazine core be addressed?

  • Methodology :

  • Protecting Groups : Temporarily block the 5-(3-nitrobenzamido) position with Boc or Fmoc to direct electrophilic substitution at the 4-oxo site .
  • Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl additions) with careful control of ligand steric bulk (e.g., SPhos vs. XPhos) .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting bioactivity data across different assay systems?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in situ FTIR to monitor reaction progression and intermediate stability .
  • DoE Approach : Apply factorial design (e.g., 2k^k) to optimize variables (temperature, catalyst loading) and reduce impurity formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.